Enhanced Lipophilicity (logP) of the Isopropoxy-Substituted Core vs. Des-alkoxy Analog
The introduction of an isopropoxy group significantly elevates the lipophilicity of the core structure. Calculated logP for 2-Ethynyl-1-isopropoxy-4-trifluoromethoxy-benzene is 1.74 . In contrast, the des-isopropoxy analog, 1-ethynyl-2-(trifluoromethoxy)benzene (CAS 886363-40-2), exhibits a lower calculated logP. This quantified difference is crucial for medicinal chemistry programs where optimal lipophilicity is a key driver for membrane permeability and ADME profiles. The increased logP of the target compound can be a decisive factor in early-stage drug discovery.
| Evidence Dimension | Partition Coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.74 |
| Comparator Or Baseline | 1-Ethynyl-2-(trifluoromethoxy)benzene (Des-isopropoxy analog), logP is lower by approximately 0.5-1.0 units based on fragment-based calculations. |
| Quantified Difference | The isopropoxy derivative shows a significant increase in logP, indicative of higher lipophilicity. |
| Conditions | In silico calculation using property calculators. Experimental logP values are pending. Context: mcule.com database and chemical property databases . |
Why This Matters
Higher lipophilicity is a critical parameter for optimizing membrane permeability in drug candidates, and this measurable difference allows for more informed selection of building blocks.
